Cas no 5956-77-4 (Isotetrandrine)

Isotetrandrine structure
Isotetrandrine structure
Nome del prodotto:Isotetrandrine
Numero CAS:5956-77-4
MF:C38H42N2O6
MW:622.749890804291
CID:5578571
PubChem ID:457825

Isotetrandrine Proprietà chimiche e fisiche

Nomi e identificatori

    • NCIStruc2_000039
    • Berbamine methyl ether
    • NCIMech_000062
    • DTXSID501316772
    • 23495-90-1
    • (11S,31R)-16,36,37,54-tetramethoxy-12,32-dimethyl-11,12,13,14,31,32,33,34-octahydro-2,6-dioxa-1(7,1),3(8,1)-diisoquinolina-5(1,3),7(1,4)-dibenzenacyclooctaphane
    • BDBM85444
    • SW219720-1
    • MLS002472978
    • AKOS030497625
    • CAS-518-34-3
    • (R,S)-Tetrandrine
    • SMR001397085
    • HY-N6045
    • 1-Isotetrandrine, (+/-)-
    • 1-ISOTETRANDRINE
    • CS-0032236
    • 84T861CP2N
    • Pheanthine (R,R)
    • CHEMBL449690
    • NCI77037
    • Isotetrandrine, (+/-)-
    • ISOTETRANDRINE, (+)-
    • CCG-36288
    • tetramethoxy(dimethyl)[?]
    • (1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
    • Berbaman, 6,6',7,12-tetramethoxy-2,2'-dimethyl- (9CI)
    • UNII-84T861CP2N
    • 6,6',7,12-Tetramethoxy-2,2'-dimethylberbaman
    • NCGC00013832-02
    • 5956-77-4
    • O,O'-Dimethylstepholine
    • HMS2226F20
    • C7WJK43784
    • NCGC00096942-01
    • NCGC00013832-03
    • Berbaman, 6,6',7,12-tetramethoxy-2,2'-dimethyl-
    • (+/-)-Isotetrandrine
    • TNP00326
    • O-Methylberbamine
    • O,O'-Dimethylobamegine
    • 477-57-6
    • Berbaman, 6,6',7,12-tetramethoxy-2,2'-dimethyl-, (+/-)-
    • ISOTETRANDRINE [WHO-DD]
    • Isotetrandrine
    • Isosinomenine A
    • UNII-C7WJK43784
    • NCGC00013832
    • CCRIS 6540
    • MS-30800
    • SCHEMBL718928
    • 16H-1,24:6,9-DIETHENO-11,15-METHENO-2H-PYRIDO(2',3':17,18)(1,11)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLINE, 3,4,4A,5,16A,17,18,19-OCTAHYDRO-12,21,22,26-TETRAMETHOXY-4,17-DIMETHYL-, (4AS-(4AR*,16AS*))-
    • NCGC00017376-01
    • C38H42N2O6
    • Isotetrandine
    • (+)-Isotetrandrine
    • NCIStruc1_000265
    • Isosinomenin A
    • 16H-1,24:6,9-DIETHENO-11,15-METHENO-2H-PYRIDO(2',3':17,18)(1,11)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLINE, 3,4,4A,5,16A,17,18,19-OCTAHYDRO-12,21,22,26-TETRAMETHOXY-4,17-DIMETHYL-, (4AS,16AR)-
    • Isotetrandrine (R,S)
    • Inchi: 1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m0/s1
    • Chiave InChI: WVTKBKWTSCPRNU-XZWHSSHBSA-N
    • Sorrisi: O1C2C(=CC3CCN(C)[C@@H](CC4C=CC(=CC=4)OC4C(=CC=C(C=4)C[C@@H]4C5C1=C(C(=CC=5CCN4C)OC)OC)OC)C=3C=2)OC

Proprietà calcolate

  • Massa esatta: 622.30428706g/mol
  • Massa monoisotopica: 622.30428706g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 4
  • Complessità: 979
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.4
  • Superficie polare topologica: 61.9Ų
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd